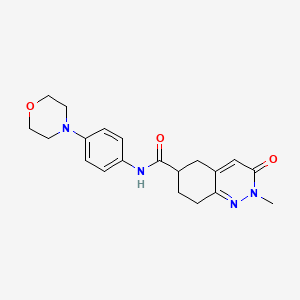
2-methyl-N-(4-morpholinophenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-morpholinophenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 2-methyl-N-(4-morpholinophenyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide have shown promising antimicrobial properties. For instance, novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine-substituted variants, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Devarasetty et al., 2019). Similarly, a series of quinoline-carboxamides based on methylated aminoesters, including structures akin to the target compound, exhibited strong antibacterial activities, particularly against Enterococcus faecalis, suggesting their applicability in developing new antimicrobial drugs (Moussaoui et al., 2019).
Anti-Tumor Activity
The morpholine derivatives have also been investigated for their potential in cancer treatment. A synthesis effort yielded 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known to inhibit tumor necrosis factor alpha and nitric oxide. These compounds represent important intermediates for developing new therapeutic agents targeting cancer-related pathways (Lei et al., 2017). Furthermore, novel 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide compounds have been synthesized and shown to inhibit the proliferation of certain cancer cell lines, indicating potential utility in oncology (Hao et al., 2017).
Chemical Synthesis and Methodology
The compound and its related structures have been utilized in chemical synthesis, demonstrating the versatility of these molecules in organic chemistry. For example, a series of novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moieties were synthesized and found to possess moderate to excellent antiproliferative activity against various cancer cell lines, underscoring their importance in medicinal chemistry research (Li et al., 2013).
Propiedades
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylphenyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23-19(25)13-15-12-14(2-7-18(15)22-23)20(26)21-16-3-5-17(6-4-16)24-8-10-27-11-9-24/h3-6,13-14H,2,7-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMDHFCHUMSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)
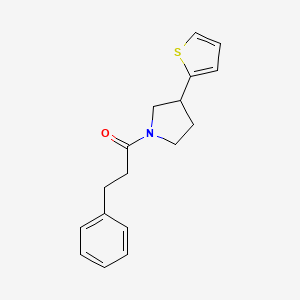
![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)
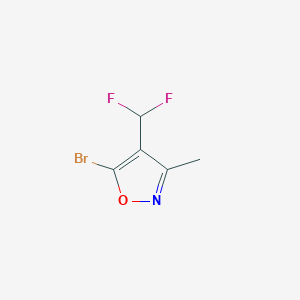
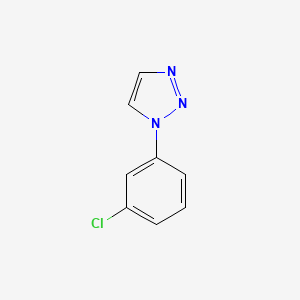
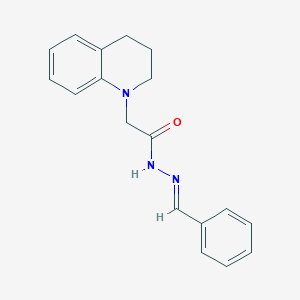
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784611.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)
![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)
